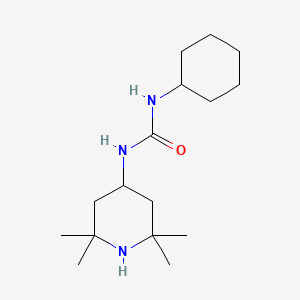
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is an organic compound with the molecular formula C16H31N3O. It is a urea derivative that features a cyclohexyl group and a tetramethylpiperidinyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers by light and heat.
Biology: The compound is studied for its potential use as a protective agent in biological systems, particularly in preventing oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of substituted urea compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized urea derivatives, while reduction results in amine derivatives .
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea exerts its effects is primarily through its ability to stabilize free radicals and prevent oxidative damage. The tetramethylpiperidinyl group is known for its radical-scavenging properties, which help in neutralizing reactive oxygen species. This compound interacts with molecular targets such as enzymes and cellular membranes, protecting them from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound that also exhibits radical-scavenging properties but lacks the urea functionality.
N-Cyclohexyl-2,6-bis(1-methylethyl)benzenamine: Another compound with a cyclohexyl group, used in similar applications but with different chemical properties.
Uniqueness
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is unique due to its combined structural features, which provide enhanced stability and effectiveness in various applications. The presence of both the cyclohexyl and tetramethylpiperidinyl groups contributes to its superior performance as a stabilizer and protective agent compared to similar compounds .
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQXTAUUWSZSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5525743.png)
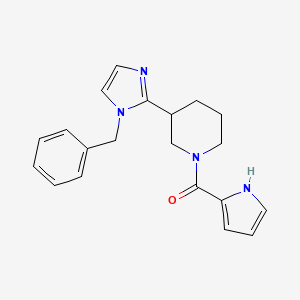
![(E)-1-(4-methoxyphenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]methanimine](/img/structure/B5525749.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
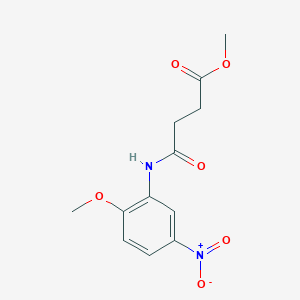
![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
![3-({(E)-1-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5525780.png)
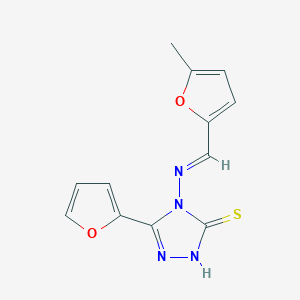
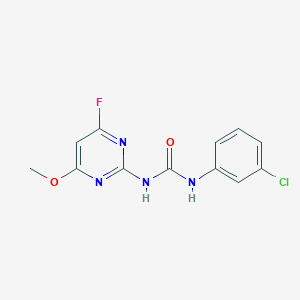
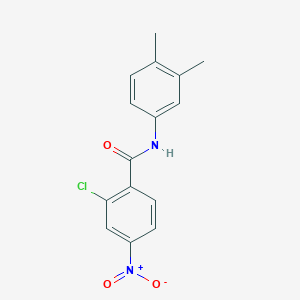
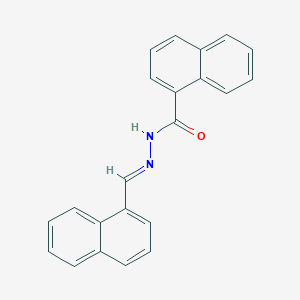
![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)
![N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B5525819.png)
![(NE)-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5525820.png)
